molecular formula C11H14N2O2 B056459 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-91-8

6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B056459
CAS No.: 105807-91-8
M. Wt: 206.24 g/mol
InChI Key: FLKCUBJJJCHYGM-UHFFFAOYSA-N
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Description

6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminophenol with a suitable propyl-substituted carboxylic acid derivative under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Comparison

Compared to its analogs, 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one might exhibit unique properties due to the propyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

6-amino-4-propyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKCUBJJJCHYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546178
Record name 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-91-8
Record name 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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